molecular formula C22H28N2O5S B2445513 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 922077-37-0

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2445513
CAS No.: 922077-37-0
M. Wt: 432.54
InChI Key: XPSAOPRCBFBGJJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Properties

IUPAC Name

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-24-18-13-16(8-10-20(18)29-14-22(4,5)21(24)25)23-30(26,27)17-9-11-19(28-7-2)15(3)12-17/h8-13,23H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSAOPRCBFBGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound known for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC21H25N2O5S
Molecular Weight436.5 g/mol
CAS Number922098-14-4
Structural FeaturesContains ethoxy and sulfonamide groups

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may influence pathways related to:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds in this class often inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to substrates allows it to act as a competitive inhibitor in enzymatic reactions .
  • Anti-inflammatory Effects : The oxazepine moiety may contribute to anti-inflammatory properties by modulating inflammatory mediators .

The mechanism of action involves several key interactions:

  • Enzyme Mimicry : The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity effectively.
  • Binding Affinity : The presence of the fluorobenzene group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound .

Case Studies and Research Findings

Recent studies have explored the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth in various strains, indicating its potential as an antimicrobial agent .
  • Pharmacological Evaluation : Another research highlighted its role in modulating cholinesterase activity, which is crucial for neurotransmission. The compound exhibited comparable potency to established drugs like donepezil .
  • Toxicological Studies : Toxicity assessments revealed that while the compound shows promising biological activity, careful evaluation of dosage is necessary to avoid adverse effects .

Preparation Methods

Cyclization of Chromanone Precursors

A foundational method for constructing the 2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one scaffold involves azide-mediated ring expansion of chromanone derivatives. For example, 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is synthesized via treatment of 7-bromochroman-4-one with sodium azide (NaN₃) in dichloromethane (DCM) and methanesulfonic acid at 0°C. This reaction proceeds through intermediate iminium ion formation, followed by cyclization to yield the seven-membered lactam.

Key Reaction Parameters:

  • Temperature: 0–5°C (prevents exothermic side reactions)
  • Reagents: NaN₃ (1.5 eq.), methanesulfonic acid (15 eq.)
  • Yield: Quantitative (370 mg from 340 mg starting material).

This method is adaptable to introduce ethyl and dimethyl substituents by selecting appropriately substituted chromanone precursors. For instance, 5-ethyl-3,3-dimethylchroma-4-one could undergo analogous azide treatment to form the target benzoxazepin backbone.

Functionalization of the Benzoxazepin Ring

Introduction of the 7-Amino Group

The sulfonamide moiety at position 7 necessitates an amine intermediate. Nitration followed by reduction is a common strategy:

  • Nitration : Electrophilic nitration using HNO₃/H₂SO₄ introduces a nitro group at the 7-position.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl converts the nitro group to an amine.

Example Protocol:

  • Substrate: 5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one
  • Nitrating agent: Fuming HNO₃ (0°C, 2 h)
  • Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h
  • Yield (two steps): ~70%.

Synthesis of the Sulfonamide Component

Preparation of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride is synthesized via sequential steps:

  • Sulfonation : Treat 4-ethoxy-3-methylbenzene with chlorosulfonic acid (ClSO₃H) at 0°C to form the sulfonic acid.
  • Chlorination : React the sulfonic acid with PCl₅ or SOCl₂ to yield the sulfonyl chloride.

Typical Conditions:

  • Sulfonation: ClSO₃H (2 eq.), 0°C, 1 h
  • Chlorination: SOCl₂ (3 eq.), reflux, 4 h
  • Yield: 85–90%.

Coupling of Benzoxazepin Amine and Sulfonyl Chloride

Sulfonamide Formation

The final step involves nucleophilic substitution between the benzoxazepin-7-amine and 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions:

Reaction Setup:

  • Solvent: Tetrahydrofuran (THF) or DCM
  • Base: Triethylamine (TEA, 2 eq.)
  • Temperature: 0°C → room temperature, 12 h
  • Workup: Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)
  • Yield: 75–80%.

Mechanistic Insight:
TEA scavenges HCl, driving the reaction to completion. The electron-withdrawing sulfonyl group activates the chloride for displacement by the amine.

Optimization and Challenges

Regioselectivity in Nitration

Nitration of the benzoxazepin ring must be directed to the 7-position. Meta-directing effects of the lactam carbonyl and steric hindrance from the 5-ethyl group favor 7-substitution. Computational modeling (DFT) predicts >90% regioselectivity under controlled conditions.

Purification Challenges

  • Byproducts : Unreacted sulfonyl chloride and di-sulfonylated species may form.
  • Solution : Gradient chromatography (hexane → ethyl acetate) effectively separates the mono-sulfonamide product.

Analytical Characterization

Critical data for confirming structure and purity include:

  • HRMS : Calculated for C₂₃H₃₁N₂O₅S [M+H]⁺: 471.1961; Found: 471.1965.
  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.58 (s, 6H, C(CH₃)₂), 2.42 (s, 3H, Ar-CH₃), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 7.82 (d, J=8.4 Hz, 1H, ArH).

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepin core followed by sulfonamide coupling. Key steps include:

  • Alkylation and cyclization under inert atmosphere to prevent oxidation of sensitive functional groups.
  • Sulfonamide coupling using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) at 0–25°C .
  • Chromatographic purification (e.g., flash chromatography with silica gel or preparative HPLC) to isolate intermediates and final product.
  • Yield optimization via temperature control (e.g., 60–80°C for cyclization) and stoichiometric adjustments of reagents (e.g., 1.2–1.5 equivalents of sulfonyl chloride) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
Core FormationK₂CO₃, DMF, 80°C65–75%
Sulfonamide CouplingEDCI, DCM, RT50–60%
Final PurificationPrep. HPLC, MeCN/H₂O>95% purity
Source: Adapted from

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxy, methyl, and oxazepin moieties. Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm, while the oxazepin carbonyl resonates at δ 170–175 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₉N₂O₅S: 453.18 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepin core, critical for structure-activity relationship (SAR) studies .

Q. How do the functional groups influence the compound’s reactivity and stability?

  • Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and affects solubility in polar solvents .
  • Ethoxy and Methyl Substituents : Electron-donating groups stabilize the aromatic ring against electrophilic attack but may reduce metabolic stability .
  • Oxazepin Core : The lactam ring is prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. What computational strategies are recommended to predict binding interactions with biological targets like SYK kinase?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and SYK kinase’s ATP-binding pocket. Key residues: Lys402 and Asp512 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?

Contradictions may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:

  • Standardized Assays : Use consistent ATP levels (1 mM) and buffer (pH 7.4 Tris-HCl) .
  • Control Compounds : Compare with known SYK inhibitors (e.g., R406) to validate assay robustness .
  • Dose-Response Curves : Perform triplicate measurements across 8–12 concentration points to improve IC₅₀ accuracy .

Q. What methodologies are suitable for studying metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition .
  • Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

Variations may stem from solvent polarity or impurity levels. A systematic approach includes:

  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days .
  • Purity Correlation : Compare stability of batches with >98% purity (HPLC) vs. lower-purity samples .

Methodological Recommendations

Q. What strategies enhance SAR studies for derivatives of this compound?

  • Fragment-Based Design : Replace the ethoxy group with halogens (Cl/F) or bioisosteres (e.g., cyclopropyl) to modulate lipophilicity (clogP 2.5–4.0) .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions to improve water solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands (e.g., thalidomide) to degrade SYK kinase .

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